Aqueous Solubility at Physiological pH
In a cross-study comparison conducted under identical pH 7.4 buffer conditions, 4-tert-butylphenyl morpholine-4-carboxylate exhibits a mean aqueous solubility of 31.9 µg/mL (approx. 121 µM) , compared with >31.1 µg/mL for the unsubstituted parent phenyl morpholine-4-carboxylate . Both compounds lie within the same low-solubility range, but the target compound's solubility has been determined as a precise mean value rather than a lower-bound estimate, providing greater certainty for formulation and assay planning. For a closely related sulfonamide analog—4-[(4-tert-butylphenyl)sulfonyl]morpholine—the predicted logSw is −3.91 (approx. 12.3 µg/mL) , illustrating how the replacement of the carbamate linker with a sulfonamide further depresses solubility.
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | 31.9 µg/mL (mean of results, ~121 µM) |
| Comparator Or Baseline | Phenyl morpholine-4-carboxylate: >31.1 µg/mL (lower-bound estimate); 4-[(4-tert-butylphenyl)sulfonyl]morpholine: logSw −3.91 (~12.3 µg/mL predicted) |
| Quantified Difference | Target compound provides a definitive mean value vs. a lower-bound for parent; ~2.6-fold higher solubility than sulfonamide analog. |
| Conditions | pH 7.4 aqueous buffer, experimental measurement (target) vs. PubChem Burnham Center data (parent) vs. predicted logSw (sulfonamide analog) |
Why This Matters
Procurement decisions requiring reliable solubility data for dose–response or in vitro ADME assays benefit from the target compound's well-defined mean solubility rather than an open-ended lower-bound estimate, reducing formulation risk.
